molecular formula C18H24BrN3O2 B11783443 tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate

tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B11783443
M. Wt: 394.3 g/mol
InChI Key: QXVQIKKJZICBAF-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a bromophenyl group, a cyano group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the bromophenyl group, and the addition of the cyano group. Common reagents used in these reactions include tert-butyl nitrite, aniline, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents and temperatures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl 4-(2-bromoanilino)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C18H24BrN3O2/c1-13-11-18(12-20,21-15-8-6-5-7-14(15)19)9-10-22(13)16(23)24-17(2,3)4/h5-8,13,21H,9-11H2,1-4H3

InChI Key

QXVQIKKJZICBAF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br

Origin of Product

United States

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